molecular formula C9H18O B8661536 3,3-Diethyl-pentanal

3,3-Diethyl-pentanal

Cat. No.: B8661536
M. Wt: 142.24 g/mol
InChI Key: SYSQFFRLKUHUGW-UHFFFAOYSA-N
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Description

3,3-Diethyl-pentanal is a branched aldehyde with the molecular formula C₉H₁₈O and a molecular weight of 142.23 g/mol (calculated). Its structure consists of a pentanal backbone (five-carbon chain with an aldehyde group at position 1) and two ethyl (-C₂H₅) substituents on the third carbon. Branched aldehydes like this compound are typically used as intermediates in organic synthesis, though specific applications require further research.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,3-diethylpentanal

InChI

InChI=1S/C9H18O/c1-4-9(5-2,6-3)7-8-10/h8H,4-7H2,1-3H3

InChI Key

SYSQFFRLKUHUGW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Formula

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Evidence
3,3-Diethyl-pentanal C₉H₁₈O 142.23 (calculated) Two ethyl groups at C3 Inferred from
3,3-Dimethylpentanal C₇H₁₄O 114.19 Two methyl groups at C3
3-Ethylpentanal C₇H₁₄O 114.19 One ethyl group at C3
Pentanal (Valeraldehyde) C₅H₁₀O 86.13 Linear chain N/A

Key Observations :

  • Branching increases molecular weight and steric hindrance around the carbonyl group.
  • This compound has the highest molecular weight due to its two ethyl substituents.

Physical Properties

While boiling points and densities are unavailable for this compound in the evidence, trends can be inferred:

  • Branching Effect : Branched aldehydes generally exhibit lower boiling points than linear isomers due to reduced surface area and weaker van der Waals forces. For example, pentanal (linear) has a boiling point of ~103°C, while 3,3-dimethylpentanal (branched) likely has a lower boiling point .
  • Solubility : Aldehydes with bulky substituents (e.g., ethyl groups) may show reduced water solubility compared to linear analogs.

Chemical Reactivity

  • Nucleophilic Addition : Steric hindrance from ethyl groups in this compound may slow reactions with nucleophiles (e.g., Grignard reagents) compared to less hindered aldehydes like pentanal.
  • Oxidation : Aldehydes oxidize to carboxylic acids. However, bulky substituents might stabilize the carbonyl group, slightly reducing oxidation rates .

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